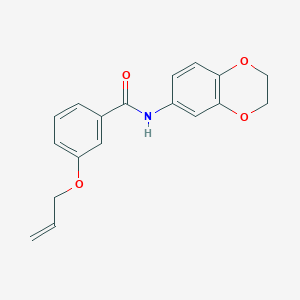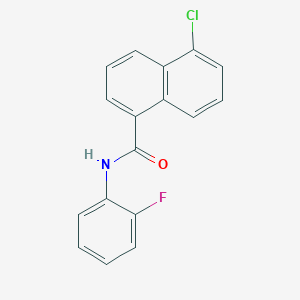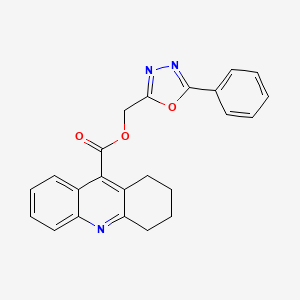![molecular formula C18H14F2N2O3 B4406868 N-[2-(difluoromethoxy)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4406868.png)
N-[2-(difluoromethoxy)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide
Overview
Description
N-[2-(difluoromethoxy)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide, also known as Difluoromethoxyphenyl-indole-acetamide (DFA), is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DFA was first synthesized in 2015 by researchers at the University of California, San Francisco, and has since been the subject of numerous studies exploring its mechanism of action and potential benefits.
Mechanism of Action
The exact mechanism of action of DFA is not fully understood, but studies have suggested that it works by inhibiting the activity of a protein called NF-κB, which is involved in regulating inflammation and cell growth. By inhibiting NF-κB, DFA may reduce the growth and inflammation of cancer cells and reduce inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that DFA has a number of biochemical and physiological effects, including reducing the activity of NF-κB, inhibiting the growth of cancer cells, and reducing inflammation in animal models of inflammatory diseases. DFA has also been shown to be relatively non-toxic, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of DFA is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are a number of potential future directions for research on DFA. One area of interest is exploring its potential as a treatment for other inflammatory diseases, such as multiple sclerosis and psoriasis. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for further development of DFA as a cancer treatment, either alone or in combination with other therapies.
Scientific Research Applications
DFA has been the subject of numerous studies exploring its potential therapeutic applications. One area of research is its potential as an anti-cancer agent. Studies have shown that DFA inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment.
Another area of research is DFA's potential as an anti-inflammatory agent. Studies have shown that DFA reduces inflammation in animal models of arthritis and colitis, suggesting that it may have therapeutic potential in treating inflammatory diseases in humans.
properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c19-18(20)25-16-8-4-2-6-14(16)21-17(24)10-22-9-12(11-23)13-5-1-3-7-15(13)22/h1-9,11,18H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPSDYVHBQTHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC=C3OC(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4406788.png)
![4-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4406802.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4406813.png)

![4-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate](/img/structure/B4406821.png)

![N-(2,6-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4406831.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4406838.png)

![5-(acetyloxy)-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4406847.png)
![1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4406856.png)
![4-methyl-1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406858.png)

![4-{[(3-ethoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B4406887.png)